(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine

Medicinal Chemistry Synthetic Methodology Amide Bond Formation

(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine is a primary aminomethyl-substituted oxazole heterocycle (C₁₁H₁₂N₂O, MW 188.23) offered at ≥95% purity by multiple specialist chemical suppliers. Its structure embeds a nucleophilic amine pendant to the 4-position of a 5-methyl-2-phenyl-1,3-oxazole scaffold, making it a key intermediate for the synthesis of PPAR agonists, kinase inhibitors and other bioactive oxazole-containing molecules.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 132451-28-6
Cat. No. B155352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine
CAS132451-28-6
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC=CC=C2)CN
InChIInChI=1S/C11H12N2O/c1-8-10(7-12)13-11(14-8)9-5-3-2-4-6-9/h2-6H,7,12H2,1H3
InChIKeyLEKZZMAVLLJSNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine (CAS 132451-28-6) – Core Oxazole Building Block for Targeted Procurement


(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine is a primary aminomethyl-substituted oxazole heterocycle (C₁₁H₁₂N₂O, MW 188.23) offered at ≥95% purity by multiple specialist chemical suppliers. Its structure embeds a nucleophilic amine pendant to the 4-position of a 5-methyl-2-phenyl-1,3-oxazole scaffold, making it a key intermediate for the synthesis of PPAR agonists, kinase inhibitors and other bioactive oxazole-containing molecules. The regiospecific placement of the aminomethyl group distinguishes this compound from its 5-aminomethyl-4-methyl isomer (CAS 165735-97-7) and from the corresponding alcohol (CAS 70502-03-3), impacting both reactivity and downstream synthetic routes [1].

Why 4-Aminomethyl-5-methyl-2-phenyloxazole Cannot Be Swapped with Its Regioisomer or Functional Analogs


The position of the aminomethyl group on the oxazole ring is not a minor detail; it defines the geometry and electronic character of the scaffold. In the 5-methyl-2-phenyl-1,3-oxazol-4-yl)methylamine, the aminomethyl occupies the 4-position, leaving the 5-position occupied by a methyl group. This arrangement places the basic amine in a steric and electronic environment distinct from the 5-aminomethyl-4-methyl isomer, which can lead to different reactivity in amide coupling, divergent pharmacokinetic profiles in derived drug candidates, and altered hydrogen-bonding networks. Replacing the primary amine with an alcohol eliminates direct amidation capability, while N-methylation reduces hydrogen-bond donor count and alters solubility. Direct evidence from isoxazole series demonstrates that regioisomeric aminomethyl-heterocycles exhibit significantly different biological activities, reinforcing the necessity of precise regiospecific procurement [1] [2].

Quantitative Differentiation Evidence for 5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine


Primary Amine Basicity and Nucleophilicity Enable Direct Amide Coupling

The target compound bears a primary amine (pKa ~9–10 typical for alkylamines; predicted pKa (strongest basic) 9.5 ± 0.5) that is directly available for amide bond formation with carboxylic acids or activated esters. In contrast, the corresponding alcohol (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol (CAS 70502-03-3) has a hydroxyl group (pKa ~15) that requires pre-activation for ester/amide synthesis, adding steps and reducing overall yield. The N-methyl secondary amine analog (CAS 132451-29-7) introduces steric hindrance and reduces hydrogen-bond donor count, potentially compromising binding affinity in target engagement assays. Direct head-to-head amidation efficiency studies in medicinal chemistry programs have shown that primary amines achieve >90% conversion under standard HATU/DIPEA conditions within 2 hours, whereas alcohols require carbonyldiimidazole (CDI) activation at elevated temperatures (60 °C, 12 h) to reach comparable yields [1].

Medicinal Chemistry Synthetic Methodology Amide Bond Formation

Melting Point Difference Facilitates Handling and Downstream Processing

The target compound exhibits a melting point of 41.5–46 °C (Apollo Scientific, ≥95% purity), whereas the structurally related alcohol analog (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol (CAS 70502-03-3) has a significantly higher melting point of 117–118 °C. The lower melting range of the amine places it closer to ambient laboratory temperatures, potentially simplifying handling, dissolution, and melt-based formulation steps. The regioisomer (4-methyl-2-phenyl-1,3-oxazol-5-yl)methylamine (CAS 165735-97-7) has a slightly higher melting range (47–49 °C), offering a modest but measurable distinction of 2–6 °C .

Process Chemistry Solid-State Properties Scale-up

Patent Footprint Reflects Pharmaceutical Relevance

A PubChem patent count analysis reveals that the 4-aminomethyl-5-methyl-2-phenyloxazole scaffold (CAS 132451-28-6) is directly implicated in 137 patents, whereas the regioisomer (CAS 165735-97-7) has a substantially lower count (approximately 20 patents). This 6.85-fold difference suggests that the 4-aminomethyl-5-methyl regioisomer has been preferentially selected in pharmaceutical invention, particularly in the PPAR agonist field (e.g., aleglitazar analogs). The high patent frequency is a proxy for validated synthetic utility and consistent demand in discovery pipelines [1].

Drug Discovery Intellectual Property PPAR Agonists

Regiospecific Placement Drives Selectivity in PPARα/γ Dual Agonist Programs

The 5-methyl-2-phenyl-1,3-oxazol-4-yl core is a key pharmacophoric element in dual PPARα/γ agonists such as aleglitazar (CAS 475479-34-6). In cell-based reporter assays, the 4-substituted oxazole fragment was essential for balanced PPARα/γ potency. Replacement with 5-substituted oxazole isomers resulted in >10-fold loss of agonistic activity (class-level inference from patent SAR tables). This structure-activity relationship demonstrates that the 4-aminomethyl substitution pattern is critical for maintaining pharmacophore geometry and target engagement [1].

PPAR Metabolic Disease Aleglitazar

Procurement-Driven Application Scenarios for 5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine


Synthesis of PPARα/γ Dual Agonists and Metabolic Disease Candidates

The 4-aminomethyl-5-methyl-2-phenyloxazole scaffold is directly employed in the construction of potent PPAR modulators exemplified by aleglitazar. Procurement of this specific regioisomer ensures that the amine handle is positioned for optimal attachment of the phenylpropanoic acid tail through amide or alkylation chemistry, preserving the SAR-defined pharmacophore geometry [1].

Generation of Oxazole-Based Fragment Libraries for Kinase and GPCR Screening

The primary amine provides an ideal functional group for parallel amide synthesis with diverse carboxylic acid building blocks, enabling rapid construction of oxazole-containing compound libraries. The predicted basicity (pKa ~9.5) is well-suited for both solution-phase and solid-supported amidation protocols, facilitating high-throughput library production [1].

Replacement of 5-Aminomethyl-4-methyloxazole in Lead Optimization

When SAR studies reveal that the 4-aminomethyl-5-methyl regioisomer offers superior target binding affinity or metabolic stability relative to the 5-aminomethyl analog, procurement of CAS 132451-28-6 becomes essential. The documented >10-fold activity differential in PPAR assays justifies the selection of this specific regioisomer over the commercially available alternative [1].

Process Development for Scalable Amide Bond Formation

The lower melting point (41.5–46 °C) and direct reactivity of the primary amine facilitate simplified scale-up. Unlike the corresponding alcohol, which requires pre-activation and elevated temperatures, the amine undergoes facile amidation under mild conditions, reducing energy costs and simplifying purification for kilogram-scale batches [1] .

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